molecular formula C18H32O16 B133400 maltotriose CAS No. 1109-28-0

maltotriose

Cat. No.: B133400
CAS No.: 1109-28-0
M. Wt: 504.4 g/mol
InChI Key: RXVWSYJTUUKTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Maltotriose, a trisaccharide consisting of three glucose molecules linked with α-1,4 glycosidic bonds , primarily targets enzymes such as α-amylase and this compound-forming amylase (EC 3.2.1.133) . These enzymes play a crucial role in carbohydrate metabolism, particularly in the hydrolysis of starch .

Mode of Action

This compound interacts with its target enzymes through a process known as enzymatic hydrolysis . In this process, the enzymes break down the α-1,4 glycosidic bonds in this compound, converting it into glucose units . This enzymatic action is facilitated by the active sites on the enzymes, which bind to the this compound molecule and catalyze the hydrolysis reaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the starch metabolism pathway . In this pathway, this compound is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . The resulting glucose units can then enter glycolysis, a metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP .

Pharmacokinetics

It is known that this compound is most commonly produced by the digestive enzyme alpha-amylase on amylose in starch , suggesting that it is likely absorbed in the digestive tract and metabolized into glucose units .

Result of Action

The enzymatic hydrolysis of this compound results in the production of glucose units . These glucose units can be used by cells for energy production through the process of glycolysis . In certain strains of yeast, such as Saccharomyces cerevisiae, the fermentation of this compound can also lead to the production of ethanol .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of the enzymes that hydrolyze this compound can be affected by factors such as temperature and pH . Additionally, the presence of other sugars, such as sucrose, can influence the metabolism of this compound in yeast cells .

Biochemical Analysis

Biochemical Properties

Maltotriose interacts with several enzymes and proteins within cells. In the yeast Saccharomyces cerevisiae, this compound is actively transported into the cell by the AGT1 permease, a transporter required for this compound utilization . Once inside the cell, this compound is hydrolyzed by intracellular α-glucosidases .

Cellular Effects

This compound influences various cellular processes. In yeast cells, this compound is metabolized through a process that involves its active transport into the cell and subsequent hydrolysis . This process impacts cellular metabolism, contributing to the energy production within the cell .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with specific biomolecules. It is transported into the cell by the AGT1 permease and is then hydrolyzed by intracellular α-glucosidases . This process allows this compound to be broken down into simpler sugars that can be used in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in yeast fermentation processes, the efficiency of this compound fermentation can be influenced by the expression levels of the AGT1 permease and intracellular α-glucosidases .

Metabolic Pathways

This compound is involved in several metabolic pathways. In yeast cells, this compound is metabolized through a pathway that involves its active transport into the cell by the AGT1 permease and subsequent hydrolysis by intracellular α-glucosidases .

Transport and Distribution

This compound is transported into yeast cells by the AGT1 permease . Once inside the cell, it is distributed and metabolized, contributing to various cellular processes .

Subcellular Localization

Within yeast cells, this compound is localized in the cytoplasm following its transport into the cell by the AGT1 permease . It is then hydrolyzed by intracellular α-glucosidases, allowing it to contribute to cellular metabolism .

Properties

IUPAC Name

4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVWSYJTUUKTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1109-28-0
Record name maltotriose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.